molecular formula C18H24O2 B14205000 4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one CAS No. 917985-12-7

4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one

Cat. No.: B14205000
CAS No.: 917985-12-7
M. Wt: 272.4 g/mol
InChI Key: SZCKTOWQPRBUCZ-QNSVNVJESA-N
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Description

4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethoxy and phenylethyl groups

Preparation Methods

The synthesis of 4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylcyclohex-2-en-1-one with (2R)-2-ethoxy-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ethers or esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one include other cyclohexene derivatives with different substituents. For example:

    4-[(2R)-2-Methoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    4-[(2R)-2-Propoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one: Similar structure but with a propoxy group instead of an ethoxy group.

Properties

CAS No.

917985-12-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

4-[(2R)-2-ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C18H24O2/c1-4-20-17(15-8-6-5-7-9-15)13-18(3)11-10-16(19)12-14(18)2/h5-9,12,17H,4,10-11,13H2,1-3H3/t17-,18?/m1/s1

InChI Key

SZCKTOWQPRBUCZ-QNSVNVJESA-N

Isomeric SMILES

CCO[C@H](CC1(CCC(=O)C=C1C)C)C2=CC=CC=C2

Canonical SMILES

CCOC(CC1(CCC(=O)C=C1C)C)C2=CC=CC=C2

Origin of Product

United States

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